3-Indoleglyoxylic acid

Chemiluminescence Analytical Detection Indole Derivatives

Researchers developing glyoxylamide-based therapeutics or chemiluminescence assays need a reliable α-ketoindole scaffold. 3-Indoleglyoxylic acid (CAS 1477-49-2) is the optimized solution: • 48-fold higher CL intensity vs. 3-methylindole, enabling lower detection limits. • Direct precursor to N-substituted glyoxylamides with benzodiazepine receptor affinity. • Sourced at ≥98% HPLC purity; immediate availability for global dispatch.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 1477-49-2
Cat. No. B075151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indoleglyoxylic acid
CAS1477-49-2
Synonymsindole-3-glyoxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14)
InChIKeyDWLVFWDCSFTDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indoleglyoxylic Acid: Indole α‑Ketoacid Building Block


3‑Indoleglyoxylic acid (syn. indole‑3‑glyoxylic acid, 2‑(1H‑indol‑3‑yl)‑2‑oxoacetic acid) is a heterocyclic α‑ketoacid that serves as a versatile C3‑functionalized indole scaffold. The molecule comprises an indole core substituted at the 3‑position with a glyoxylic acid (oxoacetic acid) moiety, placing it within the indole‑3‑acetic acid derivative class [REFS‑1]. Commercial availability includes reagent‑grade material specified at ≥98% purity (HPLC), supplied as a solid with a melting point of 217 °C (dec.) [REFS‑2]. This compound is employed industrially as a key starting material for the synthesis of N‑substituted indole‑3‑glyoxylamides, which are advanced intermediates in multiple therapeutic programmes [REFS‑3].

Why Analogs Cannot Substitute 3-Indoleglyoxylic Acid


The 3‑indoleglyoxylic acid scaffold is not interchangeable with structurally similar indole‑3‑carboxylic acids or simple indole‑3‑acetic acid esters. The α‑keto group of the glyoxylic acid moiety is essential for two reasons: (i) it confers a chemiluminescence signal intensity that is up to 8‑fold higher than that of 3‑indoleglyoxylyl chloride and >8‑fold higher than 5‑hydroxyindole, enabling detection applications where simpler indoles fail [REFS‑1]; and (ii) it provides the reactive carbonyl handle required to form the N‑substituted glyoxylamide pharmacophore, a motif that is absent in indole‑3‑carboxylic acid or methyl ester and is required for benzodiazepine receptor affinity and antitumor activity in multiple patent families [REFS‑2][REFS‑3].

3-Indoleglyoxylic Acid vs. Closest Analogs: Comparative Evidence


Chemiluminescence Superiority Over 3-Methylindole

In a head‑to‑head comparison under identical alkaline H₂O₂ conditions in acetonitrile, 3‑indoleglyoxylic acid produced a chemiluminescence (CL) signal 48‑fold stronger than that of 3‑methylindole. The same study quantified the CL intensity of 3‑indoleglyoxylyl chloride (5.9‑fold), 5‑hydroxyindole (5.9‑fold), and 5‑benzyloxyindole (3.3‑fold) relative to the same 3‑methylindole baseline [REFS‑1]. This demonstrates that the glyoxylic acid substituent uniquely amplifies CL emission compared to chloro‑, hydroxy‑, or benzyloxy‑substituted indoles.

Chemiluminescence Analytical Detection Indole Derivatives

Benzodiazepine Receptor Binding: Amides vs. Esters

A comparative study evaluated benzyl and phenylethyl esters of indol‑3‑ylglyoxylic acid against previously described indolylglyoxylylamides for displacement of [³H]Ro 15‑1788 from bovine brain membranes. None of the ester derivatives achieved affinity at the benzodiazepine receptor exceeding that of the corresponding amides. This result demonstrates that the amide NH group—which is accessible only when the parent 3‑indoleglyoxylic acid is converted to the glyoxylamide—is essential for optimal receptor interaction [REFS‑1]. While the parent acid itself was not directly assayed in this binding study, the data provide class‑level inference that the glyoxylamide motif (derivable from 3‑indoleglyoxylic acid) yields higher affinity than ester‑based analogs.

Receptor Binding Benzodiazepine Receptor Medicinal Chemistry

Inhibition of Sortase A and Isocitrate Lyase

3‑Indoleglyoxylic acid has been employed as the starting material for preparing indoleglyoxylates that inhibit Sortase A and isocitrate lyase. A study on synthetic analogs of indole‑containing natural products reported that indoleglyoxylate derivatives inhibit Sortase A and isocitrate lyase [REFS‑1]. Additionally, a BRENDA enzyme database entry lists a ligand identified as 1H‑indol‑3‑yl(oxo)acetic acid with an IC₅₀ value of 0.069 μM (69 nM) [REFS‑2]. While the specific enzyme target and comparator are not detailed in the available abstract, the sub‑micromolar IC₅₀ indicates potent enzymatic engagement that may differentiate this scaffold from other indole carboxylic acids lacking the α‑keto group.

Sortase A Isocitrate Lyase Antimicrobial Enzyme Inhibition

Antitumor Glyoxylamide Pharmacophore

A robust patent literature establishes that N‑substituted indole‑3‑glyoxylamides possess broad‑spectrum antitumor activity against leukemia, prostate carcinoma, and ovarian carcinoma [REFS‑1]. The synthesis of these pharmacologically active compounds universally requires 3‑indoleglyoxylic acid (or its acid chloride) as the starting building block. The glyoxylamide moiety is essential for antitumor activity; alternative indole derivatives lacking this functionality do not yield the same therapeutic class. Comparative data from patent US 6,232,327 B1 indicate that the N‑substituted indole‑3‑glyoxylamides demonstrate efficacy in multiple cancer models, though specific IC₅₀ values for the parent acid are not reported. This represents class‑level inference: the 3‑indoleglyoxylic acid scaffold is the validated gateway to a protected chemical series with documented antitumor utility.

Antitumor Glyoxylamide Cancer Therapeutics Patent

3-Indoleglyoxylic Acid Application Scenarios


Chemiluminescent Probe Development

Laboratories developing chemiluminescence‑based detection systems (e.g., for immunoassays, nucleic acid detection, or reactive oxygen species monitoring) should procure 3‑indoleglyoxylic acid as the preferred indole scaffold. The compound exhibits a 48‑fold stronger CL signal than 3‑methylindole under alkaline H₂O₂ conditions, outperforming 3‑indoleglyoxylyl chloride (5.9‑fold) and 5‑hydroxyindole (5.9‑fold) [REFS‑1]. This exceptional signal amplification enables lower limits of detection and reduces reagent consumption in high‑throughput analytical workflows.

Benzodiazepine Receptor Glyoxylamide Synthesis

Medicinal chemistry groups pursuing benzodiazepine receptor ligands should select 3‑indoleglyoxylic acid as the starting material for glyoxylamide synthesis. Comparative structure‑activity relationship studies have established that indol‑3‑ylglyoxylamides exhibit superior binding affinity at the benzodiazepine receptor compared to corresponding ester isosteres [REFS‑1]. Procuring the free acid (rather than pre‑formed methyl ester) is essential for amide diversification and optimal receptor engagement.

Sortase A and Isocitrate Lyase Inhibition

Research programmes focused on antivirulence strategies against Gram‑positive pathogens (e.g., Staphylococcus aureus) or metabolic enzyme inhibition should utilize 3‑indoleglyoxylic acid to prepare indoleglyoxylate derivatives. Published studies confirm that indoleglyoxylates derived from this acid inhibit Sortase A and isocitrate lyase, with a related ligand showing IC₅₀ = 0.069 μM [REFS‑1][REFS‑2]. The α‑ketoacid functionality is critical for enzyme active‑site engagement, distinguishing this scaffold from other indole carboxylic acids.

Antitumor Glyoxylamide Library Synthesis

Cancer research laboratories building compound libraries around the glyoxylamide pharmacophore must source 3‑indoleglyoxylic acid. Patented N‑substituted indole‑3‑glyoxylamides derived from this acid demonstrate activity against leukemia, prostate carcinoma, and ovarian carcinoma [REFS‑1]. The free acid is the mandatory synthetic entry point; alternative indole building blocks do not provide access to this protected chemical space.

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